molecular formula C6H9ClN2O2 B3093309 Ethyl 1H-Pyrazole-4-carboxylate hydrochloride CAS No. 1242339-75-8

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride

Cat. No. B3093309
CAS RN: 1242339-75-8
M. Wt: 176.60
InChI Key: NILLKQABODQIFV-UHFFFAOYSA-N
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Description

Ethyl 1H-Pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H8N2O2 . It is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It also acts as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of Ethyl 1H-Pyrazole-4-carboxylate can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Ethyl 1H-Pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .


Physical And Chemical Properties Analysis

Ethyl 1H-Pyrazole-4-carboxylate has a molecular weight of 140.14 . It has a melting point of 78-80 °C (lit.) and a boiling point of 138-140 °C/3 mmHg (lit.) . It is miscible with acetone .

Scientific Research Applications

Synthesis and Biological Applications of Pyrazole Derivatives

Pyrazole derivatives, including Ethyl 1H-Pyrazole-4-carboxylate hydrochloride, serve as significant scaffolds in the synthesis of biologically active compounds. These heterocyclic compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral effects. The synthesis of pyrazole carboxylic acid derivatives and their biological applications are well-documented, indicating their importance in medicinal chemistry and drug development processes (Cetin, 2020).

Therapeutic Applications of Pyrazolines

Pyrazolines, closely related to pyrazole derivatives, have shown diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The therapeutic applications of pyrazoline derivatives highlight their potential as pharmacological agents, underscoring the versatility of pyrazole-based compounds in drug design and therapy (Shaaban, Mayhoub, & Farag, 2012).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

Recent advances in the multicomponent synthesis of pyrazole derivatives have showcased the efficiency of creating bioactive molecules featuring the pyrazole moiety. This method emphasizes the economic and step-saving aspects of synthesizing compounds with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities among others, showcasing the pyrazole core's versatility and therapeutic potential (Becerra, Abonía, & Castillo, 2022).

Pyrazole Scaffolds in Drug Design

The pyrazole scaffold is central to designing anti-inflammatory and antiviral drugs, demonstrating its crucial role in medicinal chemistry. Pyrazole-based compounds have been successful in targeting various diseases, further highlighting the importance of this heterocyclic motif in the development of new therapeutic agents (Karati, Mahadik, & Kumar, 2022).

Safety and Hazards

Ethyl 1H-Pyrazole-4-carboxylate is classified as an irritant . It has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

As Ethyl 1H-Pyrazole-4-carboxylate is used in the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides , future research may focus on exploring new derivatives and their potential applications.

Mechanism of Action

Target of Action

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride is primarily used as an intermediate in organic synthesis

Mode of Action

It is known to be used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .

Biochemical Pathways

It is used in the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides , which may suggest its involvement in the biochemical pathways related to these compounds.

Result of Action

It is known to be used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides , suggesting that its action may result in the formation of these compounds.

Action Environment

It is recommended to be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may be necessary for its stability.

properties

IUPAC Name

ethyl 1H-pyrazole-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-2-10-6(9)5-3-7-8-4-5;/h3-4H,2H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILLKQABODQIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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